molecular formula C6H4F4O2 B6275318 methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate CAS No. 1858-60-2

methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate

Cat. No.: B6275318
CAS No.: 1858-60-2
M. Wt: 184.09 g/mol
InChI Key: SBESZLUUOIHKHP-UHFFFAOYSA-N
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Description

Methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate is an organic compound characterized by a cyclobutene ring substituted with four fluorine atoms and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate typically involves the fluorination of cyclobutene derivatives. One common method is the reaction of cyclobutene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The resulting tetrafluorocyclobutene is then esterified with methanol in the presence of a catalyst to form the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with large-scale chemical production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the cyclobutene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique fluorinated structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent and selective interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,4,4-tetrafluorocyclobutane-1-carboxylate: Similar structure but lacks the double bond in the cyclobutene ring.

    Methyl 3,3,4,4-tetrafluorocyclopent-1-ene-1-carboxylate: Contains a five-membered ring instead of a four-membered ring.

    Methyl 3,3,4,4-tetrafluorocyclohex-1-ene-1-carboxylate: Contains a six-membered ring.

Uniqueness

Methyl 3,3,4,4-tetrafluorocyclobut-1-ene-1-carboxylate is unique due to its four-membered cyclobutene ring with four fluorine atoms, which imparts distinct chemical and physical properties

Properties

CAS No.

1858-60-2

Molecular Formula

C6H4F4O2

Molecular Weight

184.09 g/mol

IUPAC Name

methyl 3,3,4,4-tetrafluorocyclobutene-1-carboxylate

InChI

InChI=1S/C6H4F4O2/c1-12-4(11)3-2-5(7,8)6(3,9)10/h2H,1H3

InChI Key

SBESZLUUOIHKHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(C1(F)F)(F)F

Purity

95

Origin of Product

United States

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